Methyl 3-fluoro-4-(hydroxymethyl)benzoate
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Overview
Description
Methyl 3-fluoro-4-(hydroxymethyl)benzoate is an organic compound with the molecular formula C9H9FO3 and a molecular weight of 184.17 g/mol . It is a pale-yellow to yellow-brown solid that is typically stored in a refrigerator to maintain its stability . This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-fluoro-4-(hydroxymethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-fluoro-4-(hydroxymethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-4-(hydroxymethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 3-fluoro-4-(carboxymethyl)benzoic acid.
Reduction: 3-fluoro-4-(hydroxymethyl)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-fluoro-4-(hydroxymethyl)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-fluoro-4-(hydroxymethyl)benzoate depends on its specific application. In biochemical studies, it may act as a substrate for enzymes, undergoing transformation through enzymatic catalysis. The fluorine atom can influence the compound’s reactivity and interaction with biological targets, potentially enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-fluorobenzoate: Similar in structure but lacks the hydroxymethyl group.
Methyl 3-chlorobenzoate: Contains a chlorine atom instead of a fluorine atom.
Methyl 4-(hydroxymethyl)benzoate: Similar but lacks the fluorine atom.
Uniqueness
Methyl 3-fluoro-4-(hydroxymethyl)benzoate is unique due to the presence of both a fluorine atom and a hydroxymethyl group. This combination imparts distinct chemical properties, such as increased reactivity and potential for specific interactions with biological targets. The fluorine atom can enhance the compound’s stability and resistance to metabolic degradation, making it valuable in pharmaceutical research .
Properties
IUPAC Name |
methyl 3-fluoro-4-(hydroxymethyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-4,11H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMYSTHNPDGPNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)CO)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586350 |
Source
|
Record name | Methyl 3-fluoro-4-(hydroxymethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60586350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937636-18-5 |
Source
|
Record name | Methyl 3-fluoro-4-(hydroxymethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60586350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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